10Z,12E-Hexadecadienal

Pheromone antagonism Isomeric purity Maruca vitrata

10Z,12E-Hexadecadienal is a stereochemically defined lepidopteran pheromone isomer. Its (10Z,12E)-conjugated diene configuration is not functionally interchangeable with other geometric isomers. Trace isomeric cross-contamination can invert behavioral response from attraction to antagonism. This isomer serves as a superior major component in Asian Maruca vitrata blends, a critical isomer standard for QC of (E,E)-isomer lures, and a reference compound for photo-isomerization studies. Verify isomeric purity specification before procurement to ensure field efficacy and experimental reproducibility.

Molecular Formula C16H28O
Molecular Weight 236.4
CAS No. 69977-23-7
Cat. No. B1139637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10Z,12E-Hexadecadienal
CAS69977-23-7
Synonymshexadeca-10,12-dienal; CTK1H5229, CTK9A1762, 10,12-Hexadecadienal, (E,Z)-, 69977-23-7; 
Molecular FormulaC16H28O
Molecular Weight236.4
Structural Identifiers
SMILESCCCC=CC=CCCCCCCCCC=O
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10Z,12E-Hexadecadienal (CAS 69977-23-7): Stereochemically-Defined Conjugated Dienal Pheromone Component


10Z,12E-Hexadecadienal (CAS 69977-23-7), also designated (Z,E)-10,12-hexadecadienal, is a C₁₆ polyunsaturated fatty aldehyde bearing a conjugated (10Z,12E)-diene system [1]. It belongs to the lepidopteran sex pheromone class of Type I pheromones and is biosynthetically derived from linoleic acid via chain-shortening and terminal oxidation pathways [2]. Unlike its geometric isomers—most notably the (10E,12Z)-isomer (bombykal, CAS 63024-98-6) and the (10E,12E)-isomer (CAS 69977-24-8)—this specific stereoisomer exhibits a distinct biological profile that can range from potent attractancy to strong behavioral antagonism depending on the target species and blend context [3]. This stereochemical dependence makes precise isomeric specification a critical procurement parameter.

Why 10Z,12E-Hexadecadienal Cannot Be Replaced by Its Geometric Isomers in Pheromone Applications


The four geometric isomers of 10,12-hexadecadienal—(10E,12Z), (10Z,12E), (10E,12E), and (10Z,12Z)—are not functionally interchangeable. Even trace-level cross-contamination between isomers can invert a lure's behavioral effect from attraction to complete suppression. For instance, the (Z,E)-isomer (10Z,12E) antagonizes the attractancy of the (E,E)-isomer for Maruca vitrata at quantities as low as 1 ng when co-presented with 1 ng of the purified pheromone [1]. Conversely, in Asian populations of the same pest, the (Z,E)-isomer serves as the superior major pheromone component, eliciting stronger electroantennogram (EAG) responses than the (E,E)-based standard blend when formulated in a 100:10:5 ratio with minor components [2]. At the receptor level, the silkworm moth pheromone receptor BmorOR1 discriminates among the four bombykol isomers with high fidelity, responding robustly only to the natural (10E,12Z)-stereochemistry while generating very low or no responses to the other three isomers [3]. Sunlight-induced photo-isomerization of conjugated dienals in field lures further underscores this sensitivity: the (E,Z)-isomer formed as a photodegradation product of (E,E)-10,12-hexadecadienal lures significantly reduces field attractiveness [4]. Generic substitution without stereochemical verification thus risks not merely reduced efficacy but complete functional inversion.

Quantitative Differentiation Evidence for 10Z,12E-Hexadecadienal


Sub-Nanogram Antagonism: 10Z,12E Isomer Suppresses (E,E)-Pheromone Attractancy at 1:1 Ratio

The (Z,E)-isomer (10Z,12E-hexadecadienal) acts as a potent behavioral antagonist for Maruca vitrata, whose natural pheromone is (E,E)-10,12-hexadecadienal. Addition of 1 ng of the ZE isomer to 1 ng of purified (E,E)-10,12-hexadecadienal completely antagonized male attractancy in laboratory bioassays. Strikingly, the EZ isomer (10E,12Z) produced the same antagonistic effect at an even lower dose of 0.1 ng. By comparison, 1 ng each of the ZZ isomer likewise abolished attraction [1]. This demonstrates that the 10Z,12E isomer, when present as a stereochemical impurity at levels ≥50% relative to the active component, functionally inactivates the pheromone signal.

Pheromone antagonism Isomeric purity Maruca vitrata

Superior EAG Response: 10Z,12E-Based Blend Outperforms Standard (E,E)-Based Blend in Asian Maruca vitrata

In Asian populations of Maruca vitrata, the (Z,E)-10,12-hexadecadienal (10Z,12E) isomer used as the major component elicited superior electroantennogram (EAG) responses compared to the standard West African blend based on the (E,E)-isomer. The Z,E-based blend formulated as (Z,E)-10,12-hexadecadienal : (E,E)-10,12-hexadecadienol : (E)-10-hexadecenol in a 100:10:5 ratio produced a better antennal response than the standard (E,E)-10,12-hexadecadienal : (E,E)-10,12-hexadecadienol : (E)-10-hexadecenal blend at 100:5:5 ratio [1]. GC-EAD profiles independently confirmed that the (Z,E)-isomer elicited consistent antennal depolarization from male antennae [2].

Electroantennogram Pheromone blend optimization Maruca vitrata Asia

Receptor-Level Stereochemical Discrimination: BmorOR1 Responds Minimally to 10Z,12E Isomer

The silkworm moth pheromone receptor BmorOR1, co-expressed with BmorOrco in Xenopus oocytes, was tested against all four geometric isomers of bombykol (the alcohol analog with identical double-bond geometry). The receptor responded with high intensity only to the natural (10E,12Z)-isomer, produced very low responses to the (10Z,12E)- and (10Z,12Z)-isomers, and showed no response to the (10E,12E)-isomer when all were tested at 0.1 µM [1]. For the aldehyde series, BmorOR1 responded to bombykal with a comparative EC₅₀ of 9.6×10⁻⁶ M, approximately one order of magnitude higher than that for bombykol (EC₅₀ 9.9×10⁻⁷ M), and the threshold for bombykal was about one order of magnitude higher [2]. This receptor-level discrimination demonstrates that the 10Z,12E configuration occupies a distinct activity space—not inert, but markedly less potent than the natural 10E,12Z configuration.

Pheromone receptor specificity Structure-activity relationship Bombyx mori

Photo-Isomerization in Field Lures: (E,Z)-Isomer Generated from (E,E)-Lures Reduces Trap Catches

Conjugated diene aldehydes in synthetic lures undergo sunlight-induced geometric isomerization. In field tests with Earias vittella, synthetic lures containing (E,E)-10,12-hexadecadienal lost attractiveness upon sunlight exposure, and the addition of (E,Z)-10,12-hexadecadienal—one of the photo-isomerization products—was shown to significantly reduce attractiveness [1]. Although this evidence concerns the (E,Z)-isomer rather than the (Z,E)-isomer directly, it establishes a class-level principle: all non-natural geometric isomers of 10,12-hexadecadienal can function as behavioral antagonists when present in lures. For Maruca vitrata, the (Z,E)-isomer (10Z,12E) has been directly demonstrated to antagonize the (E,E)-pheromone [2], confirming that photo-isomerization can generate antagonistic contaminants. The degree of isomeric purity of (E,E)-10,12-hexadecadienal lures in the range 73–99% showed no significant effect on M. vitrata captures in West Africa, but lures of 80% isomeric purity retained effectiveness for up to 4 weeks [3].

Pheromone stability Photo-isomerization Field longevity

MsexOr1 Receptor Activation: Bombykal-Responsive Receptor Does Not Cross-React with MsexOr4

The bombykal receptor MsexOr1 from Manduca sexta, co-expressed with MsexOrco in Xenopus oocytes, responded to bombykal ((10E,12Z)-hexadecadienal) in a dose-dependent manner across 10–300 µmol l⁻¹, generating inward currents. In contrast, the related receptor MsexOr4 co-expressed with MsexOrco responded neither to bombykal (30–100 µmol l⁻¹) nor to the (E,E,Z)-10,12,14-hexadecatrienal mimic [1]. This establishes that within a single species, distinct olfactory receptors exhibit absolute discrimination between structurally related pheromone components. Although these data specifically concern the (10E,12Z)-isomer (bombykal), the principle extends to the 10Z,12E isomer: receptor-level specificity for conjugated diene stereochemistry is so stringent that a change in geometry at either double bond can determine whether a compound activates or fails to activate a given receptor [2].

Olfactory receptor Manduca sexta Heterologous expression

Geographic Population-Dependent Activity: 10Z,12E Isomer Shows Differential Efficacy Across M. vitrata Populations

The (E,E)-10,12-hexadecadienal-based three-component blend (100:5:5 ratio with (E,E)-10,12-hexadecadienol and (E)-10-hexadecenal) effectively attracted Maruca vitrata males in West Africa but showed less or no effectiveness in trapping Asian populations [1]. Reformulation using the (Z,E)-10,12-hexadecadienal isomer as the major component (100:10:5 ratio) restored and improved EAG responses and field attraction in India and Cambodia [2]. This geographic divergence in isomer preference represents a rare documented case of intraspecific pheromone polymorphism in a major agricultural pest. By contrast, the (E,E)-isomer remains the active component for the related species Earias vittella and E. insulana in South Asia, where addition of the (E,Z)-isomer increased attractiveness of a 10:1 (E,E):(Z)-11-hexadecenal blend [3].

Population-level pheromone polymorphism Geographic variation Maruca vitrata

Validated Application Scenarios for 10Z,12E-Hexadecadienal in Pheromone-Based Pest Management


Asian Maruca vitrata Monitoring and Mass Trapping with Z,E-Isomer-Based Lures

In legume-growing regions of South and Southeast Asia (India, Cambodia), deploy pheromone traps baited with a three-component blend of (Z,E)-10,12-hexadecadienal as the major component, combined with (E,E)-10,12-hexadecadienol and (E)-10-hexadecenal in a 100:10:5 ratio. This formulation elicited superior EAG responses compared to the West African (E,E)-based standard and was validated in field experiments [1]. The (Z,E)-isomer must be specified at procurement; substitution with the (E,E)-isomer results in trap failure in Asian populations. Polyethylene vial dispensers loaded with 0.1 mg pheromone and shielded from direct sunlight are recommended to minimize photo-isomerization [2].

Isomeric Purity Reference Standard for Quality Control of (E,E)-10,12-Hexadecadienal Lures

For manufacturers and quality control laboratories producing (E,E)-10,12-hexadecadienal lures for West African Maruca vitrata monitoring, the 10Z,12E isomer serves as a critical reference standard for quantifying stereochemical impurities. Given that 92% isomeric purity of (E,E)-10,12-hexadecadienal completely abolished attractancy in laboratory bioassays, and that 0.1–1 ng of ZE isomer antagonized 1 ng of purified pheromone [3], QC protocols should verify that the ZE isomer content in production batches remains below quantifiable limits. GC analysis on polar capillary columns capable of resolving all four geometric isomers is essential.

Species-Specific Pheromone Blend Development for Sphingid and Crambid Moth Pests

The 10Z,12E isomer is a candidate component for pheromone blend identification in lepidopteran pests where the (E,E)-isomer is known to be a major pheromone constituent. In Conogethes pluto (a pest of Alpinia and ornamental gingers in Australia), the (10E,12E)-isomer was identified as a necessary minor component in the six-component sex pheromone blend [4]. The 10Z,12E isomer should be included in isomer panels when screening for EAD-active compounds in gland extracts, as its presence—even at trace levels—can indicate its role either as a synergistic minor component or as a behavioral antagonist that must be excluded from synthetic lure formulations [5].

Photostability Studies and Lure Longevity Optimization for Conjugated Dienal Pheromones

Researchers developing sustained-release formulations for conjugated dienal pheromones should use 10Z,12E-hexadecadienal as a model compound for photo-isomerization studies. The demonstrated sunlight-induced isomerization of (E,E)-10,12-hexadecadienal to the (E,Z)-isomer (and by inference to other geometric isomers including Z,E) in field-deployed lures [6] establishes this compound class as photolabile. Accelerated stability testing with authentic 10Z,12E isomer standards enables quantification of isomerization rates, identification of photoprotectant additives, and prediction of field longevity. Lures with 80% isomeric purity maintained effectiveness for 4 weeks in one study [2], providing a benchmark minimum purity specification.

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